molecular formula C30H52O3 B14761967 (3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol

(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol

Cat. No.: B14761967
M. Wt: 460.7 g/mol
InChI Key: RQANQCHOVARRDE-DPYKAGKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol” is a complex organic molecule. This compound is characterized by its multiple chiral centers and intricate ring structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic methods might include:

    Cyclization reactions: to form the core ring structure.

    Hydroxylation: to introduce hydroxyl groups.

    Stereoselective synthesis: to ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as a building block in the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Helps in understanding the pathways and intermediates in organic reactions.

Biology

    Biological activity: Potential use in studying biological pathways and interactions due to its complex structure.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Affecting their activity.

    Modulation of signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Similar in structure due to the presence of multiple ring systems.

    Terpenes: Share the characteristic of multiple chiral centers and complex ring structures.

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and chiral centers, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol

InChI

InChI=1S/C30H52O3/c1-19(2)20-8-9-21-25(20,3)14-15-27(5)23-12-13-28(6)22(10-11-24(32)29(28,7)33)30(23,18-31)17-16-26(21,27)4/h19-24,31-33H,8-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27-,28+,29-,30-/m1/s1

InChI Key

RQANQCHOVARRDE-DPYKAGKOSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC[C@]5([C@H]4CC[C@@H]([C@@]5(C)O)O)C)CO)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC5(C4CCC(C5(C)O)O)C)CO)C)C)C

Origin of Product

United States

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